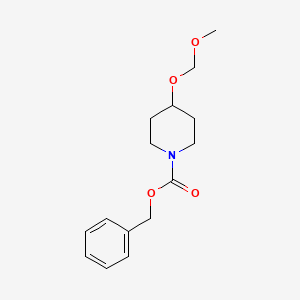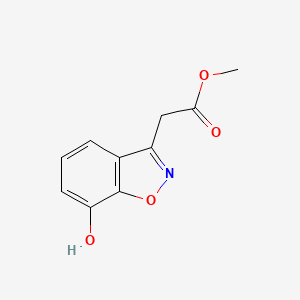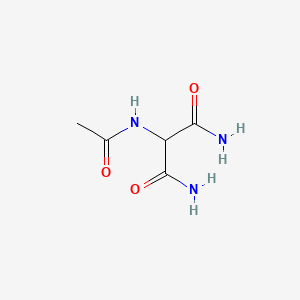
3-Hydroxy-1,5-diphenylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1,5-diphenylpyrrolidin-2-one is a heterocyclic compound that belongs to the pyrrolidinone family. Pyrrolidinones are five-membered lactams that are present in both natural and synthetic compounds. These compounds are known for their diverse biological activities and are used as scaffolds in medicinal chemistry .
Preparation Methods
The synthesis of 3-Hydroxy-1,5-diphenylpyrrolidin-2-one can be achieved through various methods. One common approach involves the base-assisted cyclization of 3-cyanoketones. This method allows for the efficient assembly of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones from readily available synthetic precursors . Another approach involves the reaction of five-membered lactone precursors with ammonia or amines, reductive cyclization of nitroolefins with 1,3-diketones, or various aldol-type cyclocondensations .
Chemical Reactions Analysis
3-Hydroxy-1,5-diphenylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Hydroxy-1,5-diphenylpyrrolidin-2-one has a wide range of scientific research applications. It is used in medicinal chemistry for the development of bioactive compounds with antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant activities . Additionally, it is used in the synthesis of various alkaloids and unusual β-amino acids . The compound also finds applications in the development of inhibitors for protein-protein interactions, antibacterial agents, and antiviral agents .
Mechanism of Action
The mechanism of action of 3-Hydroxy-1,5-diphenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the p53-MDM2 protein-protein interaction, which is crucial for the regulation of the tumor suppressor protein p53 . Additionally, it acts as an inhibitor of HIV integrase and dengue virus helicase, making it a potential candidate for antiviral therapies .
Comparison with Similar Compounds
3-Hydroxy-1,5-diphenylpyrrolidin-2-one can be compared with other similar compounds such as pyrrolidin-2-one and its derivatives. These compounds share a similar five-membered lactam structure but differ in their substituents and biological activities . For instance, pyrrolidin-2-one derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, and antitumor activities . The unique combination of substituents in this compound contributes to its specific biological activities and potential therapeutic applications .
Properties
CAS No. |
19344-93-5 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
3-hydroxy-1,5-diphenylpyrrolidin-2-one |
InChI |
InChI=1S/C16H15NO2/c18-15-11-14(12-7-3-1-4-8-12)17(16(15)19)13-9-5-2-6-10-13/h1-10,14-15,18H,11H2 |
InChI Key |
LDJFEKZEWALFCE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C(=O)C1O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4(3H)-Pyrimidinone,2-amino-6-[(3-chloro-4-methylphenyl)amino]-5-nitroso-](/img/structure/B14006186.png)












